2-(Thiophen-3-yl)-1,3-dioxolane

Purity Analysis Quality Control Procurement Specification

2-(Thiophen-3-yl)-1,3-dioxolane (CAS 13250-82-3), also known as 3-thiophenecarboxaldehyde ethylene acetal or 2-(3-thienyl)-1,3-dioxolane, is a heterocyclic acetal belonging to the 1,3-dioxolane class. It is characterized by a thiophene ring substituted at the 3-position with a 1,3-dioxolane moiety.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 13250-82-3
Cat. No. B083688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)-1,3-dioxolane
CAS13250-82-3
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CSC=C2
InChIInChI=1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2
InChIKeyVOJKCZSSUHBMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-3-yl)-1,3-dioxolane (CAS 13250-82-3) Procurement: Core Identity, Purity Specifications, and Physicochemical Baseline


2-(Thiophen-3-yl)-1,3-dioxolane (CAS 13250-82-3), also known as 3-thiophenecarboxaldehyde ethylene acetal or 2-(3-thienyl)-1,3-dioxolane, is a heterocyclic acetal belonging to the 1,3-dioxolane class . It is characterized by a thiophene ring substituted at the 3-position with a 1,3-dioxolane moiety. Its molecular formula is C7H8O2S, with a molecular weight of 156.20 g/mol . The compound is a clear, colorless to light yellow or light orange liquid . Key physicochemical parameters include a density of 1.25, a refractive index of 1.5430 to 1.5470, and a boiling point of 84°C at 1.4 mmHg . As a building block, it is primarily utilized in organic synthesis for constructing more complex molecules, including pharmaceuticals and agrochemicals [1].

High-purity acetal building block for heterocyclic synthesis
Refrigerated storage required; protect from light
Distinct density and refractive index support identity confirmation
Low boiling point facilitates distillative purification

Why 2-(Thiophen-3-yl)-1,3-dioxolane (CAS 13250-82-3) Cannot Be Replaced by In-Class Analogs: Positional Isomerism and Stability Constraints


Generic substitution with closely related 1,3-dioxolane analogs is not scientifically valid due to key differences in electronic properties, steric accessibility, and stability profiles. The 3-position substitution on the thiophene ring, as in 2-(Thiophen-3-yl)-1,3-dioxolane, results in a distinct electron density distribution and reactivity pattern compared to its 2-substituted isomer [1]. This directly impacts its performance in metalation reactions (e.g., selective lithiation at the 2-position of the thiophene ring) and subsequent cross-coupling chemistries [1]. Furthermore, the compound's specific storage requirement of 2-8°C with protection from light contrasts sharply with the room temperature stability of other analogs like 2-phenyl-1,3-dioxolane [2], indicating a higher inherent reactivity or photolability that must be accounted for in process design. The substantial difference in boiling points under reduced pressure (84°C/1.4 mmHg vs. 111°C/15 mmHg for the 2-thienyl isomer ) also confirms that these isomers cannot be used interchangeably in distillative purifications or high-temperature applications. These quantifiable differences in physical properties and reactivity mandate a specific and deliberate procurement of the 3-thienyl derivative for reproducible experimental outcomes.

Positional isomerism
3-substitution yields distinct electronic and steric properties vs. 2-thienyl analog, affecting regioselective lithiation and cross-coupling outcomes.
Stability mismatch
Requires refrigerated storage (2–8°C) unlike room temperature-stable phenyl analog; reactivity may alter synthetic paths.
Purification divergence
Different boiling points under reduced pressure preclude interchangeable use in distillative purification or high-temperature processes.

2-(Thiophen-3-yl)-1,3-dioxolane (CAS 13250-82-3) vs. Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Comparative Purity Specifications: 2-(Thiophen-3-yl)-1,3-dioxolane vs. 2-Phenyl-1,3-dioxolane and 2-(Thiophen-2-yl)-1,3-dioxolane

2-(Thiophen-3-yl)-1,3-dioxolane is commercially available from major suppliers with a minimum purity specification of ≥97.0% (GC), as reported by TCI and Chem-Impex [1]. This standard exceeds the baseline purity of 95% often encountered for the 2-thienyl isomer and matches the high-end specification for the phenyl analog, which is offered at >98.0% (GC) [2]. This higher purity grade is critical for minimizing impurities that could interfere with sensitive catalytic reactions or lead to by-product formation in multi-step syntheses.

Purity grade
Specification review
Target ≥97.0% (GC) vs. 2-thienyl 95% (GC)
Higher purity may reduce side reactions in cross-coupling; verify per vendor lot.
Supplier-specified data; confirm with COA.
Purity Analysis Quality Control Procurement Specification

Storage Temperature Differential: 2-(Thiophen-3-yl)-1,3-dioxolane Requires Refrigerated Storage (2-8°C) Unlike Room Temperature-Stable Phenyl Analog

The 3-thienyl derivative exhibits a specific storage requirement of 2-8°C with protection from light [REFS-1, REFS-2], which is a direct indicator of its higher inherent reactivity or photolability. In contrast, its phenyl analog (2-phenyl-1,3-dioxolane) is stable at room temperature (recommended storage below 15°C) [2]. This distinction is crucial for procurement and inventory management, as it necessitates a cold chain and may impact long-term storage costs and experimental planning.

Storage stability
Specification review
2–8°C protected from light vs. phenyl analog at room temp
Refrigerated storage signals higher reactivity; plan cold-chain logistics.
Vendor recommendation; long-term stability data not reported.
Stability Storage Conditions Supply Chain Logistics

Boiling Point Differential: 2-(Thiophen-3-yl)-1,3-dioxolane vs. 2-(Thiophen-2-yl)-1,3-dioxolane

The 3-thienyl derivative exhibits a boiling point of 84°C at 1.4 mmHg , while the 2-thienyl isomer boils at 111°C at 15 mmHg . This represents a significant difference in volatility under reduced pressure, indicating that the positional isomers have distinct intermolecular interactions and require different distillation parameters for purification.

Boiling point
Specification review
84°C/1.4 mmHg vs. 111°C/15 mmHg (2-thienyl)
Different vapor pressures prohibit interchangeable distillation protocols.
Vendor-reported; confirm under your vacuum conditions.
Physical Properties Distillation Purification

Density and Refractive Index Comparison: 2-(Thiophen-3-yl)-1,3-dioxolane vs. 2-Phenyl-1,3-dioxolane

The 3-thienyl derivative has a density of 1.25 and a refractive index of 1.5430-1.5470 , whereas the phenyl analog has a lower density of 1.12 and a refractive index of 1.53 [1]. These differences arise from the substitution of a sulfur-containing heterocycle (thiophene) with a phenyl group, which alters molar mass, polarizability, and molecular packing.

Identity markers
Specification review
D 1.25, RI 1.543–1.547 vs. phenyl 1.12, 1.53
Physical constants enable rapid incoming QC identification.
Vendor-reported; use for preliminary identity check.
Physical Properties Identification Quality Control

Synthetic Yield Data: A Benchmark for Reproducibility in Building Block Synthesis

A reported synthesis of 2-(Thiophen-3-yl)-1,3-dioxolane achieved an 86.7% yield under standard acetalization conditions (thiophene-3-carboxaldehyde, ethylene glycol, p-TsOH in benzene) [1]. This quantitative yield provides a benchmark for evaluating in-house synthetic efficiency or assessing the cost-effectiveness of procurement versus in-house production.

Synthetic yield
Reported
86.7% yield
Benchmark yield for acetalization supports in-house synthesis feasibility.
Reported conditions; reproducibility may vary.
Synthetic Efficiency Process Chemistry Yield Optimization

Optimal Procurement Scenarios for 2-(Thiophen-3-yl)-1,3-dioxolane (CAS 13250-82-3) Based on Quantitative Evidence


Scenario 1: Precision Organic Synthesis Requiring High Purity Intermediates

When synthetic routes demand minimal side-product formation, such as in the construction of complex heterocyclic frameworks for drug discovery, the ≥97.0% (GC) purity of commercially sourced 2-(Thiophen-3-yl)-1,3-dioxolane [1] ensures a cleaner reaction profile compared to lower-purity alternatives. This is particularly critical in palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts or lead to undesired by-products, directly impacting yield and purification costs.

Scenario 2: Synthesis of Dithienopyridine Derivatives via Palladium-Catalyzed Coupling

The 3-position substitution on the thiophene ring is essential for regioselective lithiation and subsequent Stille coupling to form dithienopyridine scaffolds, as demonstrated in the synthesis of dithienopyridine isomers [2]. Using the 2-thienyl isomer would result in a different regioisomeric outcome, making the 3-thienyl derivative uniquely suited for this application. This is a key application for researchers developing novel heterocyclic compounds with potential biological activity.

Scenario 3: Development of Thiophene-Based Organic Semiconductors and Conductive Materials

In the field of organic electronics, the specific electronic properties conferred by the 3-substituted thiophene moiety are crucial. The compound's unique density and refractive index reflect its molecular polarizability, which can influence charge transport properties in thin-film devices. Procurement of the correct positional isomer ensures the desired electronic performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), as highlighted by vendors serving this sector .

Scenario 4: Process Chemistry with Cold Chain Logistics

For organizations with established cold chain capabilities and a focus on synthesizing light-sensitive or thermally labile compounds, the requirement for refrigerated storage (2-8°C) [3] is not a hindrance but a manageable parameter. The compound's heightened reactivity (implied by this storage need) may offer kinetic advantages in certain transformations, making it the preferred building block over more stable but less reactive analogs.

Application
Selection Property
Validation Focus
Heterocyclic drug discovery synthesis
High-purity building block
Impurity profile in cross-coupling reactions
Regioselective thiophene coupling
3-position substitution pattern
Regiochemical outcome of lithiation/Stille coupling
Organic electronics materials
Thiophene-based electronic properties
Charge transport in thin-film devices
Cold-chain-managed reactive synthesis
Refrigerated-storage reactivity
Kinetic advantage in specific transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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